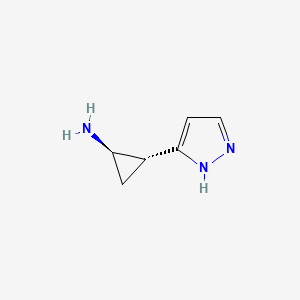
(1R,2R)-2-(1H-Pyrazol-3-yl)cyclopropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropan-1-amine: is a synthetic organic compound that features a cyclopropane ring substituted with a pyrazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropan-1-amine typically involves the cyclopropanation of an appropriate precursor followed by the introduction of the pyrazole group. Common synthetic routes may include:
Cyclopropanation: Using reagents such as diazo compounds in the presence of metal catalysts to form the cyclopropane ring.
Pyrazole Introduction: Reacting the cyclopropane intermediate with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a pharmaceutical lead compound.
Medicine: Exploring its therapeutic potential in treating diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropan-1-amine exerts its effects would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Examples include cyclopropylamine , pyrazole , and cyclopropylpyrazole derivatives.
rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropan-1-amine: can be compared with other cyclopropane derivatives and pyrazole-containing compounds.
Uniqueness
The uniqueness of rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropan-1-amine lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to its individual components.
Eigenschaften
Molekularformel |
C6H9N3 |
|---|---|
Molekulargewicht |
123.16 g/mol |
IUPAC-Name |
(1R,2R)-2-(1H-pyrazol-5-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C6H9N3/c7-5-3-4(5)6-1-2-8-9-6/h1-2,4-5H,3,7H2,(H,8,9)/t4-,5-/m1/s1 |
InChI-Schlüssel |
PPRXFRUELVIHQZ-RFZPGFLSSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]1N)C2=CC=NN2 |
Kanonische SMILES |
C1C(C1N)C2=CC=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![((1S,4S)-2-Azabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B13562885.png)
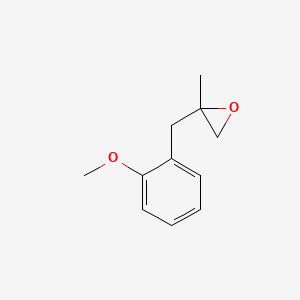
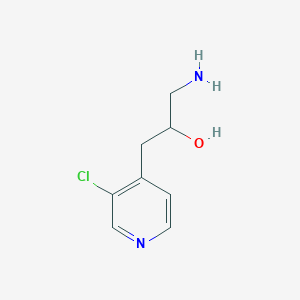
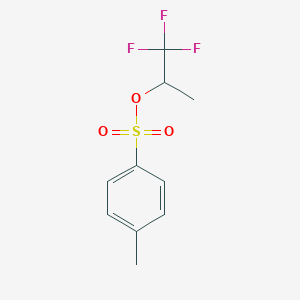
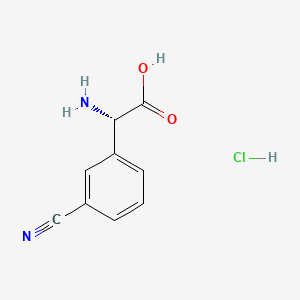
![Acetamide, N-[(1S)-1-methyl-3-[4-[[6-(1-methylethoxy)-3-pyridinyl]oxy]phenyl]propyl]-](/img/structure/B13562924.png)
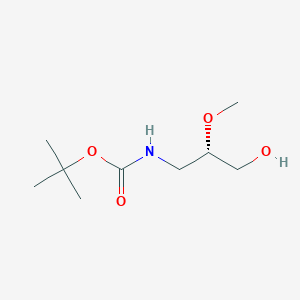

![2-{1-[(Benzyloxy)carbonyl]-3-hydroxyazetidin-3-yl}aceticacid](/img/structure/B13562942.png)
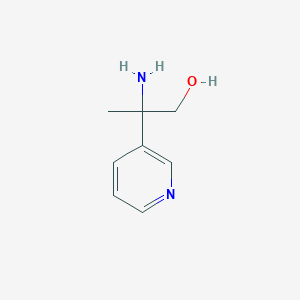
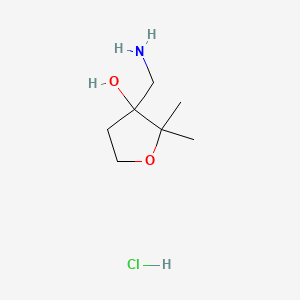
![tert-butylN-[2-(aminomethyl)-2,3-dihydro-1H-inden-2-yl]carbamatehydrochloride](/img/structure/B13562960.png)
![rac-(3aR,6aR)-3-(chloromethyl)-3aH,4H,6H,6aH-furo[3,4-d][1,2]oxazole](/img/structure/B13562966.png)
![2-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2,3-dihydro-1H-indol-3-yl)ethan-1-amine](/img/structure/B13562968.png)
